molecular formula C10H9ClF3N5OS B10954518 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B10954518
M. Wt: 339.73 g/mol
InChI Key: YRNUPJNQCMXOQU-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a thiadiazole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions. The resulting pyrazole is then chlorinated using thionyl chloride to introduce the chlorine atom at the 4-position.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions. The trifluoromethyl group is introduced using trifluoromethyl iodide in the presence of a base.

    Coupling of the Rings: The pyrazole and thiadiazole rings are coupled using a suitable linker, such as a propanamide group. This step typically involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity, aiding in the design of more effective drugs.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]propanamide
  • 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[5-(fluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide

Uniqueness

The presence of the trifluoromethyl group in 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties.

Properties

Molecular Formula

C10H9ClF3N5OS

Molecular Weight

339.73 g/mol

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C10H9ClF3N5OS/c1-4-6(11)3-19(18-4)5(2)7(20)15-9-17-16-8(21-9)10(12,13)14/h3,5H,1-2H3,(H,15,17,20)

InChI Key

YRNUPJNQCMXOQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)C(C)C(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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